

In-Depth Technical Guide: 2,6-Dichloroterephthalic Acid (CAS 116802-97-2)

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Compound of Interest

Compound Name: 2,6-Dichloroterephthalic acid

Cat. No.: B042647

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroterephthalic acid, with the CAS number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, makes it a potentially valuable building block in organic synthesis. While comprehensive data on this specific isomer is limited in publicly accessible literature, this guide consolidates the available information on its properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry. This document also draws upon data from structurally related compounds to provide a broader context for its potential utility and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties for **2,6-Dichloroterephthalic acid** is presented in the table below. This data is compiled from various chemical supplier databases.

Property	Value
CAS Number	116802-97-2
Molecular Formula	C ₈ H ₄ Cl ₂ O ₄
Molecular Weight	235.02 g/mol
IUPAC Name	2,6-dichlorobenzene-1,4-dicarboxylic acid
Synonyms	2,6-Dichloro-1,4-benzenedicarboxylic acid
Appearance	Solid (form may vary)
SMILES	<chem>C1=C(C(=C(C=C1C(=O)O)Cl)C(=O)O)Cl</chem>
InChI Key	LJUJMEBEACINIP-UHFFFAOYSA-N

Synthesis and Application in Drug Discovery

A notable application of **2,6-dichloroterephthalic acid** is its use as a starting material in the synthesis of intermediates for Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune system's response and is implicated in various autoimmune diseases and cancers.

Experimental Protocol: Synthesis of 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid

The following protocol for the synthesis of a key intermediate for JAK inhibitors is adapted from patent literature^[1]:

Objective: To synthesize 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid from **2,6-dichloroterephthalic acid**.

Materials:

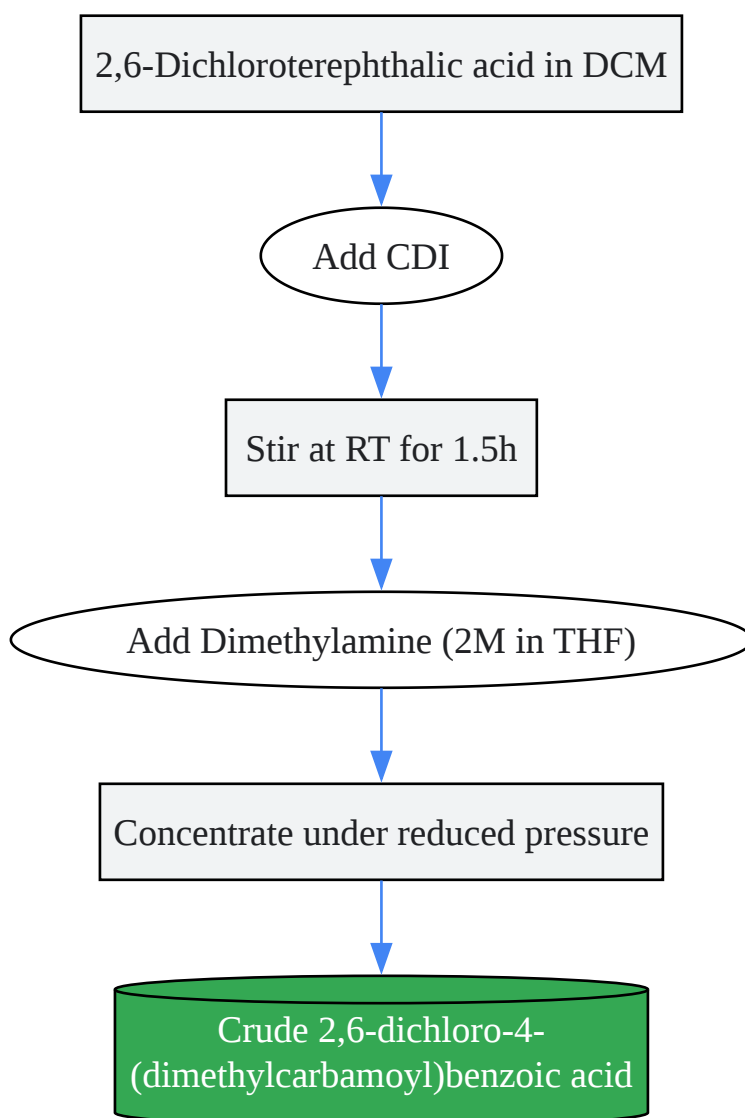
- **2,6-Dichloroterephthalic acid**
- 1,1'-Carbonyldiimidazole (CDI)

- Dimethylamine (2.0 M solution in THF)
- Dichloromethane (DCM)
- Tetrahydrofuran (THF)

Procedure:

- To a solution of **2,6-dichloroterephthalic acid** (1.0 eq) in dichloromethane, add 1,1'-Carbonyldiimidazole (CDI) (1.0 eq) in a single portion.
- Stir the reaction mixture at room temperature for 1.5 hours.
- Add dimethylamine (2.0 M solution in THF, ~4.3 eq) to the reaction mixture.
- Concentrate the reaction mixture under reduced pressure to yield the crude product, 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid.
- The crude product can be used in subsequent steps without further purification.[\[1\]](#)

Experimental Workflow



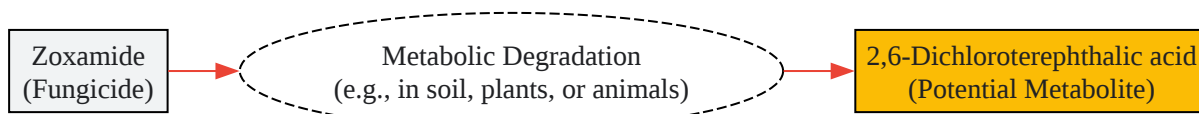
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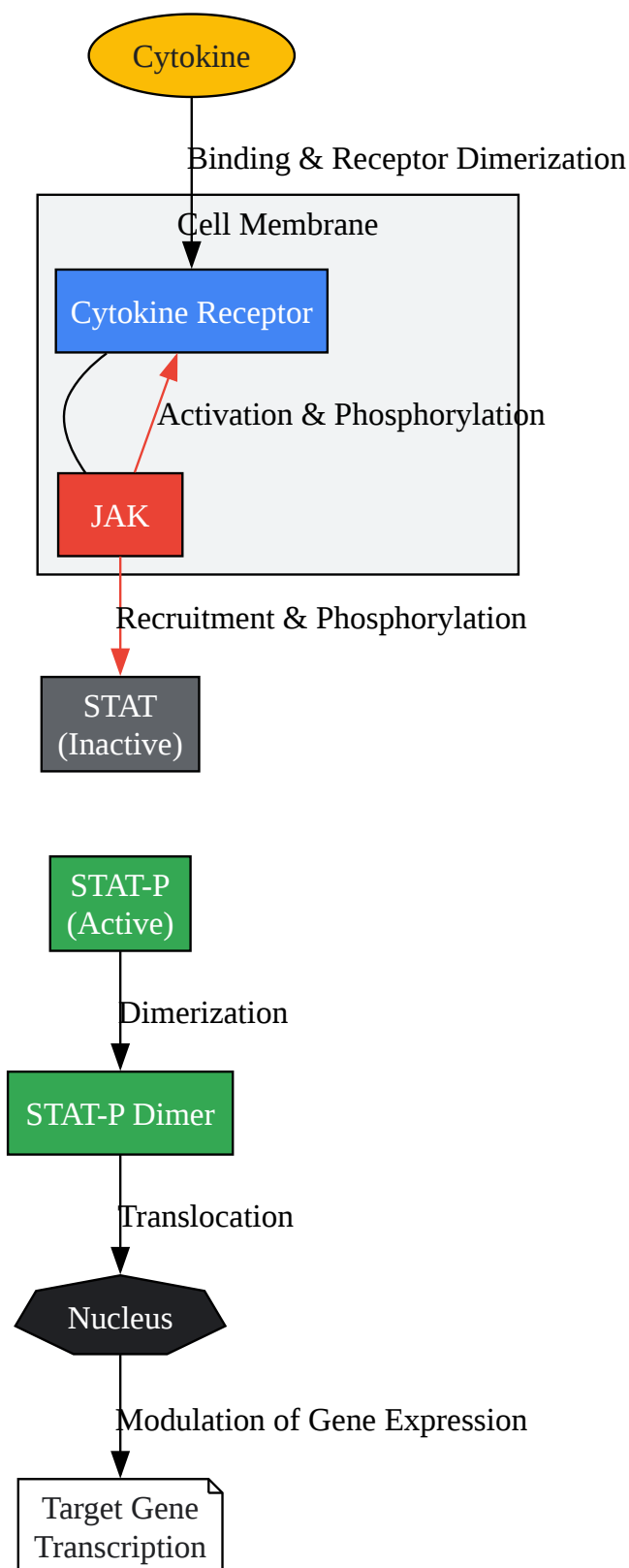
Synthesis of a JAK Inhibitor Intermediate.

Potential Role as a Metabolite

2,6-Dichloroterephthalic acid has been identified as a potential metabolite of the fungicide zoxamide. Zoxamide is used to control fungal diseases on various crops. Understanding the metabolic fate of such agrochemicals is crucial for assessing their environmental impact and potential human exposure. While the complete metabolic pathway of zoxamide to **2,6-dichloroterephthalic acid** is not extensively detailed in the available literature, it is a plausible degradation product.

Logical Relationship Diagram





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References

- 1. In vitro mammalian metabolism of the mitosis inhibitor zoxamide and the relationship to its in vitro toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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